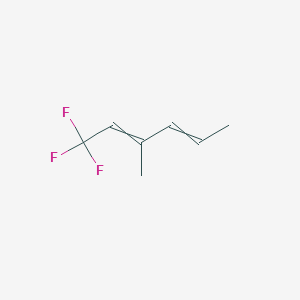
benzenamine, N,N-didodecyl-4-(phenylethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N,N-didodecyl-4-(phenylethynyl)- is a chemical compound known for its unique structure and properties It consists of a benzenamine core with two dodecyl groups and a phenylethynyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, N,N-didodecyl-4-(phenylethynyl)- typically involves a multi-step process. One common method includes the alkylation of benzenamine with dodecyl bromide to introduce the dodecyl groups. This is followed by a Sonogashira coupling reaction to attach the phenylethynyl group. The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of benzenamine, N,N-didodecyl-4-(phenylethynyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, temperature control, and purification methods are crucial factors in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N,N-didodecyl-4-(phenylethynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the phenylethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N,N-didodecyl-4-(phenylethynyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of benzenamine, N,N-didodecyl-4-(phenylethynyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenylethynyl group can participate in π-π interactions, while the dodecyl groups enhance the compound’s hydrophobicity, facilitating its incorporation into lipid membranes. These interactions can modulate various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diphenyl-4-(phenylethynyl)aniline: This compound has a similar structure but with diphenyl groups instead of dodecyl groups.
9-(4-Phenylethynyl)-anthracene: Another compound with a phenylethynyl group, used in photophysical studies.
Uniqueness
Benzenamine, N,N-didodecyl-4-(phenylethynyl)- is unique due to its combination of hydrophobic dodecyl groups and a reactive phenylethynyl group. This combination imparts distinct physical and chemical properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
686721-59-5 |
|---|---|
Molekularformel |
C38H59N |
Molekulargewicht |
529.9 g/mol |
IUPAC-Name |
N,N-didodecyl-4-(2-phenylethynyl)aniline |
InChI |
InChI=1S/C38H59N/c1-3-5-7-9-11-13-15-17-19-24-34-39(35-25-20-18-16-14-12-10-8-6-4-2)38-32-30-37(31-33-38)29-28-36-26-22-21-23-27-36/h21-23,26-27,30-33H,3-20,24-25,34-35H2,1-2H3 |
InChI-Schlüssel |
NVMWERZGKIUFHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


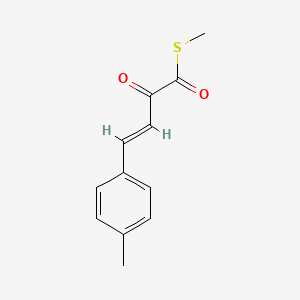
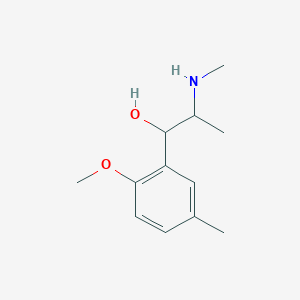
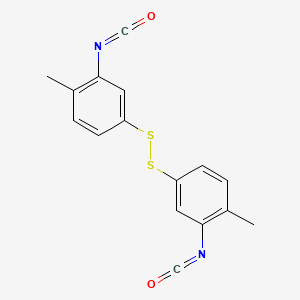

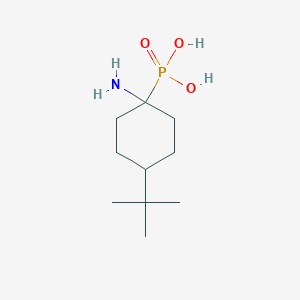
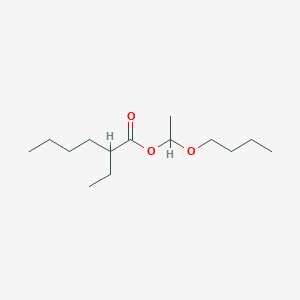
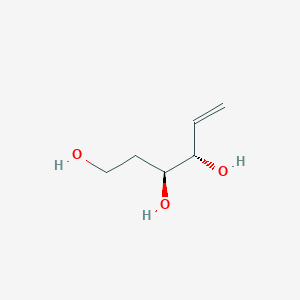
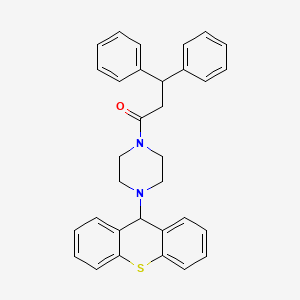
![Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12521539.png)
![S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine](/img/structure/B12521541.png)
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene]](/img/structure/B12521546.png)
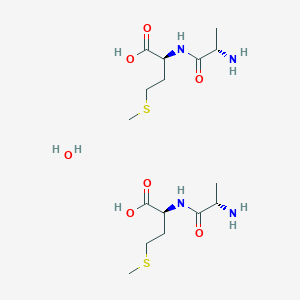
![4-[(2R)-2-Aminopropyl]aniline](/img/structure/B12521561.png)
